3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Overview
Description
3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that features a combination of pyrazole, imidazole, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic synthesis. The key steps include the formation of the pyrazole and imidazole rings, followed by their functionalization and coupling with the quinoline moiety. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity This includes controlling temperature, pressure, and the use of catalysts
Chemical Reactions Analysis
Types of Reactions
3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in other non-covalent interactions, which can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole moiety
Uniqueness
What sets 3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE apart is its unique combination of pyrazole, imidazole, and quinoline moieties, which confer a distinct set of chemical and biological properties. This structural complexity allows for a wide range of
Properties
IUPAC Name |
(5E)-3-[(1-ethylpyrazol-4-yl)methyl]-5-[[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-3-31-15-19(14-29-31)16-32-26(33)22(30-27(32)36)13-18-9-10-23(34-2)21(12-18)17-35-24-8-4-6-20-7-5-11-28-25(20)24/h4-15H,3,16-17H2,1-2H3,(H,30,36)/b22-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDHRVNCTOTQTN-LPYMAVHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)COC4=CC=CC5=C4N=CC=C5)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC)COC4=CC=CC5=C4N=CC=C5)/NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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